Orthogonal Protection: Differential Stability of Fmoc and Boc Groups
Fmoc-Lys(Boc)-OH provides orthogonal protection that allows selective, sequential deprotection of the α-amino and ε-amino groups. The Fmoc group is quantitatively removed with 20% piperidine in DMF, while the Boc group remains >95% stable under these conditions over multiple cycles . This contrasts with Fmoc-Lys(Fmoc)-OH, where both protecting groups are base-labile and deprotected simultaneously, limiting synthetic flexibility .
| Evidence Dimension | Stability of side-chain protecting group under Fmoc deprotection conditions |
|---|---|
| Target Compound Data | >95% stability of Boc group over multiple 20% piperidine cycles |
| Comparator Or Baseline | Fmoc-Lys(Fmoc)-OH: 0% stability (Fmoc group on side chain is quantitatively removed by piperidine) |
| Quantified Difference | Fmoc-Lys(Boc)-OH retains side-chain protection, enabling orthogonal synthesis; Fmoc-Lys(Fmoc)-OH does not. |
| Conditions | 20% piperidine in DMF, 25°C, multiple cycles |
Why This Matters
Orthogonal protection is essential for synthesizing peptides with specific side-chain modifications, making Fmoc-Lys(Boc)-OH the standard choice for standard Fmoc SPPS.
